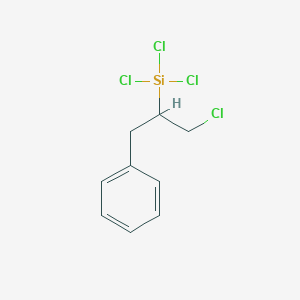
Trichloro(1-chloro-3-phenylpropan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro(1-chloro-3-phenylpropan-2-yl)silane: is an organosilicon compound characterized by the presence of a silicon atom bonded to three chlorine atoms and a 1-chloro-3-phenylpropan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(1-chloro-3-phenylpropan-2-yl)silane typically involves the reaction of 1-chloro-3-phenylpropan-2-ol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
1-chloro-3-phenylpropan-2-ol+trichlorosilane→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically requires the use of catalysts to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions:
Substitution Reactions: Trichloro(1-chloro-3-phenylpropan-2-yl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Hydrolysis: Water or aqueous solutions.
Reduction: Reducing agents like lithium aluminium hydride.
Major Products:
Substitution: Formation of alkoxysilanes or aminosilanes.
Hydrolysis: Formation of silanols.
Reduction: Formation of silanes.
科学的研究の応用
Chemistry: Trichloro(1-chloro-3-phenylpropan-2-yl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents which are used to enhance the adhesion between organic and inorganic materials.
Biology and Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules. It is also studied for its antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of silicone polymers and resins. It is also utilized in surface modification processes to impart hydrophobic properties to materials.
作用機序
The mechanism of action of Trichloro(1-chloro-3-phenylpropan-2-yl)silane involves the formation of covalent bonds with target molecules. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis. The pathways involved include nucleophilic attack on the silicon atom, leading to the formation of various organosilicon derivatives.
類似化合物との比較
Trichlorosilane: Similar in structure but lacks the 1-chloro-3-phenylpropan-2-yl group.
Methyltrichlorosilane: Contains a methyl group instead of the 1-chloro-3-phenylpropan-2-yl group.
Phenyltrichlorosilane: Contains a phenyl group directly bonded to the silicon atom.
Uniqueness: Trichloro(1-chloro-3-phenylpropan-2-yl)silane is unique due to the presence of both a phenyl group and a chlorinated alkyl chain, which imparts distinct reactivity and properties compared to other chlorosilanes. This dual functionality allows for a wider range of applications in organic synthesis and material science.
特性
分子式 |
C9H10Cl4Si |
|---|---|
分子量 |
288.1 g/mol |
IUPAC名 |
trichloro-(1-chloro-3-phenylpropan-2-yl)silane |
InChI |
InChI=1S/C9H10Cl4Si/c10-7-9(14(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChIキー |
JGUZBNQFNDSNAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(CCl)[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15063866.png)

![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid](/img/structure/B15063878.png)






![tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B15063935.png)




